2-(2-Fluorophenyl)-2-(4-oxopentanamido)aceticacid
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Overview
Description
2-(2-Fluorophenyl)-2-(4-oxopentanamido)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of a fluorophenyl group and an oxopentanamido group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(4-oxopentanamido)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Amidation Reaction: The fluorophenyl intermediate is then reacted with a suitable amine to form the amide bond, resulting in the formation of the oxopentanamido group.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)-2-(4-oxopentanamido)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(4-oxopentanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopentanamido group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-2-(4-oxopentanamido)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(4-oxopentanamido)acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxopentanamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure with a bromine atom instead of fluorine.
2-(2-Iodophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure with an iodine atom instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-2-(4-oxopentanamido)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for pharmaceutical research.
Properties
Molecular Formula |
C13H14FNO4 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-(4-oxopentanoylamino)acetic acid |
InChI |
InChI=1S/C13H14FNO4/c1-8(16)6-7-11(17)15-12(13(18)19)9-4-2-3-5-10(9)14/h2-5,12H,6-7H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
JLVVUIMPUKUXON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
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